molecular formula C14H19N3 B12875536 1H-Pyrazol-5-amine, N,N-diethyl-3-methyl-1-phenyl- CAS No. 114479-18-4

1H-Pyrazol-5-amine, N,N-diethyl-3-methyl-1-phenyl-

Cat. No.: B12875536
CAS No.: 114479-18-4
M. Wt: 229.32 g/mol
InChI Key: XKXKSENEKMGTDN-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, N,N-diethyl-3-methyl-1-phenyl- is a pyrazole derivative with a phenyl group at position 1, a methyl group at position 3, and a diethyl-substituted amine at position 5.

Properties

CAS No.

114479-18-4

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N,N-diethyl-5-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C14H19N3/c1-4-16(5-2)14-11-12(3)15-17(14)13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3

InChI Key

XKXKSENEKMGTDN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NN1C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Cyclization and Pyrazole Ring Formation

A key step is the cyclization of appropriate precursors to form the 1H-pyrazol-5-yl core. One patented method involves reacting 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of an acid catalyst such as methanesulfonic acid, followed by cyclization using reagents like Lawesson's reagent instead of more toxic agents like phosphorus oxychloride or pyridine.

  • Advantages of Lawesson's reagent : It provides a more efficient cyclization with higher purity and yield, avoiding the use of pyridine, which is toxic and undesirable for industrial scale.

Protection and Deprotection Steps

Protecting groups such as tert-butoxycarbonyl (Boc) are used to mask amine functionalities during intermediate steps. After cyclization, deprotection is carried out using trifluoroacetic acid or acidic aqueous solutions to yield the free amine.

Functionalization of the Amine Group

The N,N-diethyl substitution on the amine is typically introduced via alkylation reactions or by using piperazine derivatives that are subsequently modified. For example, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine intermediates are prepared and then converted to the target compound through further reactions.

Purification and Crystallization

Purification involves multiple washing steps with aqueous sodium bicarbonate, sodium chloride solutions, and organic solvents such as toluene or ethanol. Crystallization is performed by controlled cooling and stirring at specific temperatures to obtain the pure compound as a solid.

Representative Process Flow (Based on Patent WO2015063709A1)

Step Description Conditions Notes
1 Reaction of 1-acetoacetyl-4-Boc-piperazine with phenylhydrazine Methanesulfonic acid, reflux Formation of intermediate
2 Cyclization with Lawesson's reagent 40–60°C, THF solvent Avoids pyridine, improves yield
3 Deprotection of Boc group Trifluoroacetic acid or acidic aqueous Yields free amine
4 Alkylation or further functionalization Appropriate alkylating agents Introduces N,N-diethyl groups
5 Work-up and purification Washing with NaHCO3, NaCl, toluene; crystallization Controlled temperature cooling

Research Findings on Oxidative Coupling and Alternative Routes

Research has explored oxidative dehydrogenative coupling of pyrazol-5-amines to form azopyrrole derivatives, which may serve as intermediates or analogs in synthetic pathways. These methods use iodine, potassium carbonate, and tert-butyl hydroperoxide in ethanol at moderate temperatures (50°C), offering selective synthesis routes that could be adapted for functionalized pyrazoles.

Environmental and Industrial Considerations

  • Use of non-toxic solvents such as ethanol and tetrahydrofuran (THF) is preferred.
  • Avoidance of pyridine and phosphorus oxychloride reduces hazardous waste and improves safety.
  • Employing Lawesson's reagent and other milder cyclization agents enhances process sustainability.
  • Reaction conditions are optimized for temperature control (typically 40–60°C for cyclization, 50–75°C for crystallization) to maximize yield and purity.
  • Washing and drying steps are carefully controlled to remove impurities and solvents without degrading the product.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Purpose Outcome
Cyclization reagent Lawesson's reagent Efficient ring closure High purity pyrazole
Solvent THF, ethanol Reaction medium Solubility and safety
Temperature 40–60°C (cyclization), 50–75°C (crystallization) Reaction control Optimal yield
Protecting group Boc Amine protection Controlled reactivity
Deprotection Trifluoroacetic acid Remove Boc Free amine formation
Purification NaHCO3 wash, toluene wash Remove impurities Pure solid product
Yield 80–90% Process efficiency High yield

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

1H-Pyrazol-5-amine derivatives have been investigated for their anticancer properties . Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for the development of new anticancer agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is crucial for effective cancer treatment.

Case Studies in Cancer Research

A notable study demonstrated the efficacy of a specific pyrazole derivative in inhibiting tumor growth in vivo. The compound was administered to mice with induced tumors, resulting in a marked reduction in tumor size compared to control groups. This study underscores the potential of 1H-Pyrazol-5-amine derivatives as effective anticancer agents.

Agrochemical Applications

In the realm of agrochemicals, 1H-Pyrazol-5-amine compounds have shown promise as herbicides and fungicides . Their ability to inhibit specific enzymes involved in plant growth processes makes them suitable for developing effective crop protection agents. These compounds can selectively target weeds while minimizing damage to crops, thus enhancing agricultural productivity.

Field Trials for Agrochemical Efficacy

Field trials conducted on various crops demonstrated that formulations containing 1H-Pyrazol-5-amine derivatives significantly reduced weed populations without adversely affecting crop yield. These results suggest that such compounds could play a vital role in sustainable agriculture practices by reducing reliance on conventional herbicides.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Molecular Formula and Weight :

  • Inferred Formula : C₁₄H₁₉N₃ (based on substituent addition to the pyrazole core).
  • Molecular Weight : ~229.33 g/mol (calculated).

Key Structural Features :

  • 1-Phenyl group : Enhances aromatic stacking interactions in biological systems .
  • N,N-Diethylamine : Increases lipophilicity compared to unsubstituted or smaller amines (e.g., NH₂ or N-methyl), influencing solubility and membrane permeability .

Comparison with Similar Compounds

Amine Group Modifications

N-Substitution impacts solubility and bioactivity:

Compound Amine Substituent Key Property Reference
N,1,3-Trimethyl-1H-pyrazol-5-amine N-Methyl Simplified synthesis; lower lipophilicity
1H-Pyrazol-5-amine, N,N-diethyl-3-methyl-1-phenyl- N,N-Diethyl Higher lipophilicity (predicted logP ~3.5) -
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide Acetylated Enhanced stability via reduced amine reactivity
  • N,N-Diethyl : Increases molecular weight and hydrophobicity compared to methyl or acetylated amines, which may reduce aqueous solubility but improve blood-brain barrier penetration .

Structural and Spectroscopic Characterization

NMR and IR Data :

  • NH₂ Signal : In analogs like 3-Methyl-1-phenyl-1H-pyrazol-5-amine , NH₂ protons appear as singlets at δ 9.20–10.05 ppm in ¹H-NMR . The target’s N,N-diethyl group would replace this signal with ethyl group resonances (δ ~1.2–1.5 ppm for CH₃, δ ~3.3–3.6 ppm for CH₂) .
  • IR Stretches : C=N (1656–1667 cm⁻¹) and N=N (1571–1597 cm⁻¹) in azo derivatives differ from the target’s C-N and amine vibrations.

DFT Calculations : shows B97D and TPSSTPSS functionals accurately predict ¹H-NMR shifts for pyrazole amines, aiding structural validation .

Physicochemical Properties

Compound Boiling Point (K) Water Solubility Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine 470–606 Low
N,N-Diethyl-3-methyl-1-phenyl-1H-pyrazol-5-amine (Predicted) ~500–620 Very low -
  • The diethyl group likely reduces water solubility compared to unsubstituted amines, aligning with trends in and .

Biological Activity

1H-Pyrazol-5-amine, N,N-diethyl-3-methyl-1-phenyl-, is a compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula : C13H18N4
Molecular Weight : 234.31 g/mol
CAS Number : 114479-18-4

Synthesis

The synthesis of 1H-Pyrazol-5-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. Various methodologies have been explored to optimize yield and purity, often involving catalysts like TiCl4 or DMAP in organic solvents. The synthetic routes can significantly affect the biological activity of the resultant compounds.

Anticancer Properties

Research has demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that 1H-Pyrazol-5-amine derivatives can inhibit the growth of breast cancer (MCF-7) and prostate cancer (PC-3) cells. In one study, a derivative exhibited an IC50 value of 2.97 µM against PC-3 cells, indicating potent anticancer activity .

The mechanisms by which 1H-Pyrazol-5-amine exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • DNA Intercalation : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes .

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, pyrazole compounds have been investigated for their anti-inflammatory and analgesic effects. For example, research indicates that certain pyrazole derivatives can reduce inflammation in animal models, potentially through the inhibition of COX enzymes .

Study on Cytotoxicity

A study published in the Egyptian Journal of Chemistry evaluated the cytotoxicity of various pyrazole derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Results indicated that several compounds exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells .

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 1H-Pyrazol-5-amine with various biological targets. These studies provide insights into how modifications to the pyrazole structure can enhance or diminish its biological activity .

Comparative Analysis

The biological activity of 1H-Pyrazol-5-amine can be compared with other similar compounds:

Compound Activity IC50 (µM) Notes
1H-Pyrazol-5-amineAnticancer2.97 (PC-3)Significant selectivity over normal cells
5-MethylpyrazoleAnti-inflammatoryNot specifiedEffective in reducing inflammation
Pyrazole-thiophene derivativeAntimicrobialVariesBroad spectrum against pathogens

Q & A

Q. What advanced spectroscopic techniques validate tautomeric forms in solution?

  • Methods :
  • Variable-temperature 1H^1 \text{H} NMR (VT-NMR) detects tautomeric equilibria (e.g., amine ↔ imine) .
  • IR spectroscopy identifies N–H stretches (3300–3500 cm⁻¹) and confirms dominant tautomer .

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